3-Methyldihydro-2H-pyran-4(3H)-one

Description

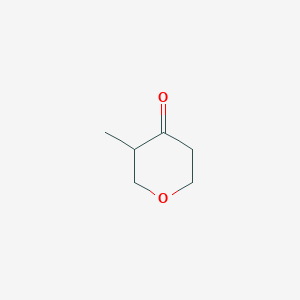

Structure

3D Structure

Properties

IUPAC Name |

3-methyloxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5-4-8-3-2-6(5)7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPWMORFOPRGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556877 | |

| Record name | 3-Methyloxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119124-53-7 | |

| Record name | 3-Methyloxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyloxan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyldihydro-2H-pyran-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Methyldihydro-2H-pyran-4(3H)-one (CAS No: 119124-53-7). This heterocyclic ketone is a valuable building block in organic synthesis, with potential applications in the development of novel pharmaceuticals and other specialty chemicals.

Core Chemical Properties

This compound is a six-membered heterocyclic compound containing an oxygen atom and a ketone functional group. The presence of a methyl group at the 3-position introduces a chiral center, leading to the existence of enantiomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 119124-53-7 | ChemUniverse[1] |

| Molecular Formula | C₆H₁₀O₂ | ChemUniverse[1] |

| Molecular Weight | 114.14 g/mol | ChemUniverse[1] |

| Boiling Point | 174.9 ± 15.0 °C at 760 mmHg | ChemSrc[2] |

| Density | 1.001 g/cm³ | Home Sunshine Pharma[3] |

| Flash Point | 63.5 °C | Home Sunshine Pharma[3] |

| Appearance | Clear, colorless liquid | Home Sunshine Pharma[3] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, its structure suggests that it can be synthesized through various established organic chemistry methodologies. General approaches to similar pyranone structures often involve cyclization reactions. One potential synthetic route could be analogous to the synthesis of related pyranones, which can be prepared from readily available starting materials. For instance, the synthesis of dihydro-2H-pyran-3(4H)-one has been reported starting from α-ketoglutaric acid.[4] Another general method for the preparation of 4H-pyran-4-one derivatives involves a multi-component reaction of an aromatic aldehyde, malononitrile, and a β-dicarbonyl compound in the presence of a base like piperidine or N-methylmorpholine.[5]

A scalable synthesis for the related compound (R,R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one has been reported, which utilizes a Ti(OiPr)₄-catalyzed Kulinkovich cyclopropanation followed by oxidative fragmentation and an oxidative Heck cyclization.[6] These general strategies could potentially be adapted for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the ketone functional group and the ether linkage within the pyran ring.

Reaction with Nucleophiles: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. For example, Grignard reagents (organomagnesium halides) are expected to react with the ketone to form tertiary alcohols after acidic workup.[7][8] This reaction is a fundamental method for carbon-carbon bond formation.

Reaction with Reducing Agents: The ketone can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Reactions at the α-Carbon: The carbon atom adjacent to the carbonyl group (α-carbon) can be deprotonated by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at this position.

dot

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 2-methyl-tetrahydropyran-4-one CAS 1193-20-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 3-Hydroxy-2-methyl-4H-pyran-4-one(118-71-8) 1H NMR [m.chemicalbook.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to 3-Methyldihydro-2H-pyran-4(3H)-one: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyldihydro-2H-pyran-4(3H)-one is a heterocyclic organic compound belonging to the tetrahydropyranone class of molecules. While specific research on this particular substituted pyranone is limited, this guide provides a comprehensive overview of its molecular structure, physicochemical properties, and likely synthetic and analytical methodologies based on established principles and data from closely related analogues. The tetrahydropyran scaffold is a significant pharmacophore in medicinal chemistry, and understanding the characteristics of its derivatives is crucial for the development of novel therapeutics. This document summarizes key quantitative data, outlines plausible experimental protocols, and presents a logical workflow for its synthesis and characterization.

Molecular Structure and Properties

This compound is a saturated six-membered heterocyclic ring containing one oxygen atom, a ketone group at the 4-position, and a methyl substituent at the 3-position. The presence of a chiral center at the 3-position means that this compound can exist as two enantiomers, (R)-3-methyldihydro-2H-pyran-4(3H)-one and (S)-3-methyldihydro-2H-pyran-4(3H)-one.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are critical for its handling, purification, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | 3-Methyl-3,4-dihydro-2H-pyran-4-one | N/A |

| CAS Number | 119124-53-7 | [1][2] |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow liquid | General Observation |

| Purity | Typically available at ≥95% | [1] |

Synthesis and Purification

Proposed Synthetic Protocol: Michael Addition and Intramolecular Cyclization

This protocol outlines a general procedure for the synthesis of 3-alkyldihydropyran-4-ones.

Materials:

-

α,β-unsaturated ester (e.g., ethyl acrylate)

-

Substituted aldehyde or ketone (e.g., propionaldehyde)

-

Strong base (e.g., sodium ethoxide, LDA)

-

Aprotic solvent (e.g., dry THF, diethyl ether)

-

Acid for workup (e.g., dilute HCl)

Procedure:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted aldehyde or ketone in the dry aprotic solvent. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the strong base to generate the corresponding enolate.

-

Michael Addition: To the cooled enolate solution, add the α,β-unsaturated ester dropwise, ensuring the temperature remains below -70 °C. Allow the reaction to stir at this temperature for 2-4 hours.

-

Intramolecular Cyclization (Dieckmann Condensation): Allow the reaction mixture to slowly warm to room temperature and stir overnight. This facilitates the intramolecular cyclization to form the β-keto ester intermediate.

-

Hydrolysis and Decarboxylation: Quench the reaction by carefully adding dilute acid. The resulting mixture is then heated to reflux to promote hydrolysis of the ester and subsequent decarboxylation to yield the desired 3-alkyldihydropyran-4-one.

-

Purification: The crude product can be purified by extraction with an organic solvent, followed by drying over anhydrous magnesium sulfate, filtration, and removal of the solvent under reduced pressure. Final purification is typically achieved by column chromatography or distillation.

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, the expected spectral data can be predicted based on its structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group, the methine proton at the 3-position, and the methylene protons of the pyran ring. The methyl group would likely appear as a doublet. The protons adjacent to the carbonyl group and the oxygen atom will be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon will have the most downfield chemical shift (typically >200 ppm). The carbon bearing the oxygen atom will also be significantly downfield.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 205 - 215 |

| -CH(CH₃)- | 2.5 - 3.0 (m) | 40 - 50 |

| -CH₃ | 1.0 - 1.3 (d) | 15 - 25 |

| -O-CH₂- | 3.8 - 4.2 (m) | 65 - 75 |

| -CH₂-C=O | 2.2 - 2.6 (m) | 35 - 45 |

| -O-CH₂-CH₂- | 1.8 - 2.2 (m) | 25 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1710 - 1730 | Strong |

| C-O-C (Ether) | 1050 - 1150 | Strong |

| C-H (sp³) | 2850 - 3000 | Medium-Strong |

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 114.14. Common fragmentation patterns for cyclic ketones and ethers would be expected, including alpha-cleavage adjacent to the carbonyl group and loss of small neutral molecules.

Potential Biological Activity and Applications

While there is no specific biological activity reported for this compound, the pyran ring system is a common scaffold in a wide range of biologically active natural products and synthetic drugs.[3][4] Derivatives of pyran have been investigated for various therapeutic applications.

-

Anticancer and Antimicrobial Properties: Many dihydropyran derivatives have shown cytotoxic effects against various cancer cell lines and inhibitory activity against bacterial and fungal strains.[5]

-

Enzyme Inhibition: The tetrahydropyran motif is present in molecules that act as enzyme inhibitors, for example, in the context of Alzheimer's disease treatment by inhibiting acetylcholinesterase.[4]

-

Drug Development: The favorable pharmacokinetic properties often associated with the pyran ring, such as improved solubility and metabolic stability, make it an attractive scaffold for drug design.

The following diagram illustrates the logical relationship between the pyran scaffold and its potential applications in drug discovery.

Conclusion

This compound represents a simple yet potentially valuable building block in organic synthesis and medicinal chemistry. While specific experimental data for this compound is sparse, this guide provides a robust framework for its synthesis, characterization, and potential applications based on the well-established chemistry of related tetrahydropyranone derivatives. Further research into the specific properties and biological activities of its enantiomers could reveal novel applications in drug development and other areas of chemical science.

References

A Technical Guide to 3-Methyltetrahydro-4H-pyran-4-one: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds with favorable pharmacological properties is paramount. 3-Methyltetrahydro-4H-pyran-4-one, a derivative of the tetrahydropyran (THP) ring system, has emerged as a valuable building block in the synthesis of complex drug candidates. The THP motif is increasingly utilized as a bioisosteric replacement for carbocyclic rings like cyclohexane, aiming to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability. These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug molecules.[1] This in-depth technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and potential applications of 3-Methyltetrahydro-4H-pyran-4-one for researchers, scientists, and drug development professionals.

Nomenclature and Chemical Identity

The compound with the chemical structure featuring a methyl group at the 3-position of a tetrahydropyran-4-one ring is systematically named according to IUPAC nomenclature.

-

Preferred IUPAC Name: 3-Methyltetrahydro-4H-pyran-4-one

-

Other Names: 3-Methyldihydro-2H-pyran-4(3H)-one, 3-Methyl-tetrahydro-pyran-4-one, Tetrahydro-3-methyl-4H-pyran-4-one[2][3][4]

-

Molecular Formula: C₆H₁₀O₂[2]

Physicochemical and Spectroscopic Data

The structural and electronic properties of 3-Methyltetrahydro-4H-pyran-4-one and its parent scaffold have been characterized using various analytical techniques. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of 3-Methyltetrahydro-4H-pyran-4-one

| Property | Value | Reference |

| Density | 1.0 ± 0.1 g/cm³ | [2][5] |

| Boiling Point | 174.9 ± 15.0 °C at 760 mmHg | [2][5] |

| Flash Point | 63.5 ± 13.9 °C | [2][5] |

| Vapour Pressure | 1.2 ± 0.3 mmHg at 25°C | [2][5] |

| LogP | -0.29 | [2][5] |

| PSA (Polar Surface Area) | 26.30 Ų | [2][5] |

Table 2: Spectroscopic Data for the Tetrahydro-4H-pyran-4-one Scaffold

Note: Data for the unsubstituted parent compound is provided as a reference for characterizing derivatives like the 3-methyl analog. The presence of the methyl group will introduce additional signals and splitting patterns.

| Technique | Type | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment | Reference |

| ¹H NMR (CDCl₃) | ~3.8 ppm (t) | Protons at C2, C6 (adjacent to ether oxygen) | [6] | |

| ~2.4 ppm (t) | Protons at C3, C5 (adjacent to carbonyl) | [6] | ||

| ¹³C NMR (CDCl₃) | ~207 ppm | C4 (Carbonyl carbon) | [6] | |

| ~67 ppm | C2, C6 (Carbons adjacent to ether oxygen) | [6] | ||

| ~41 ppm | C3, C5 (Carbons adjacent to carbonyl) | [6] | ||

| Infrared (IR) | ~1720 cm⁻¹ | C=O stretch | [6] | |

| ~1140 cm⁻¹ | C-O-C stretch | [6] | ||

| Mass Spectrometry (EI) | 100 m/z | Molecular Ion (M⁺) | [6] | |

| 71, 55, 43 m/z | Key Fragment Ions | [6] |

Synthesis and Experimental Protocols

The synthesis of substituted tetrahydropyranones can be achieved through various organic synthesis routes. While specific literature on the high-yield synthesis of the 3-methyl derivative is sparse, protocols for the parent compound and related structures provide a foundational methodology. A general approach involves the cyclization of a linear precursor.

General Experimental Protocol: Synthesis of Tetrahydro-4H-pyran-4-one Scaffold

A widely cited method involves a two-stage process starting from 3-chloropropionyl chloride and ethylene.[7]

-

Friedel-Crafts Acylation: 3-chloropropionyl chloride and a Lewis acid catalyst (e.g., aluminum trichloride) are placed in a reaction vessel. Ethylene gas is introduced under controlled temperature (typically below 10°C) to form a 1,5-dichloropentan-3-one intermediate.[7]

-

Cyclization: The resulting 1,5-dichloropentan-3-one is then subjected to hydrolysis and cyclization. This is often achieved by heating the intermediate in an aqueous solution containing acids and buffering agents (e.g., phosphoric acid and sodium dihydrogen phosphate).[7]

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the organic product is extracted using a suitable solvent (e.g., diethyl ether). The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The final product is purified by vacuum distillation to yield the target tetrahydropyranone.[8]

General Experimental Protocol: Spectroscopic Analysis

The following are generalized protocols for acquiring the spectroscopic data presented above.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. A sample is prepared by dissolving ~10 mg of the compound in approximately 0.5 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as an internal standard.[6][9]

-

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is prepared between two salt (NaCl or KBr) plates for analysis. The spectrum is recorded over a range of 4000-400 cm⁻¹.[6]

-

Mass Spectrometry (MS): Electron ionization mass spectra are acquired with an ionization energy of 70 eV. The sample can be introduced via a direct insertion probe or through a gas chromatograph for separation prior to ionization and detection.[6]

Caption: Generalized workflow for the synthesis and purification of a tetrahydropyranone scaffold.

Applications in Drug Development and Medicinal Chemistry

The tetrahydropyran-4-one core is a privileged scaffold in medicinal chemistry. Its utility stems from the combination of a polar ether group, which can act as a hydrogen bond acceptor, and a reactive ketone functionality that serves as a handle for further chemical modification.[1]

Bioisosterism and ADME Optimization

The THP ring is frequently used as a bioisostere for other cyclic systems. Replacing a lipophilic cyclohexane ring with a more polar THP moiety can increase aqueous solubility and reduce metabolic oxidation, leading to improved pharmacokinetic profiles. This strategy is a key tool for drug development professionals seeking to fine-tune the ADME properties of lead compounds.[1]

Role in Receptor Antagonists

Derivatives of tetrahydro-4H-pyran-4-one are crucial intermediates in the synthesis of potent and selective receptor antagonists. For instance, this scaffold has been instrumental in developing antagonists for the histamine-3 receptor (H3R), which are being investigated for the treatment of cognitive disorders.[10] The pyranone core helps to orient the pharmacophoric elements in the correct spatial arrangement for optimal receptor binding.

Caption: Role of a THP-based antagonist in blocking GPCR signaling.

Chemical Reactivity and Derivatization

The ketone group at the 4-position is the primary site of chemical reactivity, allowing for a diverse range of transformations to build molecular complexity.

-

Reduction: The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), providing access to 4-hydroxytetrahydropyran derivatives.

-

Oxidative Reactions: While the saturated ring is generally stable, harsh oxidation can lead to ring-opening.

-

Nucleophilic Addition/Substitution: The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions (e.g., Grignard reactions) to introduce new carbon-carbon bonds. This allows for the elaboration of the core scaffold into more complex structures.

Caption: Key reactions of the 3-methyltetrahydro-4H-pyran-4-one scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Methyltetrahydropyran-4-one | CAS#:119124-53-7 | Chemsrc [chemsrc.com]

- 3. Tetrahydro-3-methyl-4H-pyran-4-one CAS#: 119124-53-7 [m.chemicalbook.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 3-Methyltetrahydro-4H-pyran-4-one | CAS#:131067-76-0 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Methyldihydro-2H-pyran-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldihydro-2H-pyran-4(3H)-one, a derivative of the tetrahydropyranone scaffold, is a heterocyclic organic compound of interest in synthetic and medicinal chemistry. The pyran ring is a core structural motif in a multitude of natural products and synthetic compounds that exhibit a wide range of biological activities. This guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for the synthesis of related structures, and a summary of the potential biological significance of the broader class of pyran derivatives.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below. These data are essential for its application in experimental research and as a building block in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| CAS Number | 119124-53-7 | [1] |

| Purity | ≥95% (typical commercial) | [1] |

Physicochemical Properties

A compilation of available and analogous physicochemical data is presented below, providing insights into the compound's characteristics.

| Property | Value | Notes |

| Boiling Point | Not specified for 3-methyl derivative. The 2-methyl isomer has a boiling point of 174.9°C at 760 mmHg. | Data for a closely related isomer. |

| Flash Point | 63.5°C | For the 2-methyl isomer. |

| Density | Not specified for 3-methyl derivative. The 2-methyl isomer has a density of 1.001 g/cm³. | Data for a closely related isomer. |

Experimental Protocols

Synthesis of Dihydro-2H-pyran-3(4H)-one [2]

-

Preparation of Dimethyl 2,2-dimethoxypentanedioate:

-

A solution of α-ketoglutaric acid (150 g, 1.03 mol) and trimethyl orthoformate (400 mL) in methanol (1.2 L) is prepared.

-

Concentrated sulfuric acid (25 mL) is added, and the mixture is refluxed with stirring for 15-20 hours.

-

After cooling, saturated aqueous sodium bicarbonate is carefully added until gas evolution ceases.

-

The solvent is removed in vacuo, and the residue is extracted with ethyl acetate (3 x 200 mL).

-

The combined organic extracts are dried and concentrated to yield the product, which is then purified by vacuum distillation.

-

-

Reduction to 2,2-Dimethoxypentane-1,5-diol:

-

To a suspension of lithium aluminum hydride (LiAlH₄, 73 g) in dry tetrahydrofuran (THF, 1.4 L), a solution of dimethyl 2,2-dimethoxypentanedioate (205 g, 0.93 mol) in dry THF (450 mL) is added dropwise with efficient stirring.

-

The reaction mixture is refluxed for an additional 2 hours and then cooled.

-

A 10% aqueous solution of potassium hydroxide (90 mL) is added dropwise, followed by water (140 mL).

-

The mixture is refluxed for 30 minutes, cooled, and filtered. The precipitate is washed with hot THF.

-

The combined filtrates are concentrated to give the crude diol, which is purified by vacuum distillation.

-

-

Cyclization to 3,3-Dimethoxytetrahydro-2H-pyran:

-

The diol (96.8 g, 0.590 mol) is dissolved in absolute THF (450 mL).

-

The pyran ring is closed via mesylation of the corresponding dianion.

-

-

Hydrolysis to Dihydro-2H-pyran-3(4H)-one:

-

The resulting 3,3-dimethoxytetrahydro-2H-pyran (23.5 g, 0.161 mol) is dissolved in dry dichloromethane (80 mL).

-

This solution is added to a solution of trifluoroacetic acid (40 mL) in dry dichloromethane (40 mL).

-

The mixture is stirred overnight and then evaporated in vacuo.

-

The residue is triturated with saturated aqueous sodium bicarbonate (100 mL) and extracted with dichloromethane (3 x 100 mL).

-

The combined organic extracts are dried over sodium sulfate, evaporated, and distilled under vacuum to yield the final product.

-

Potential Biological Activities and Signaling Pathways

Specific biological activity data for this compound is limited. However, the broader class of pyran derivatives is known to exhibit a range of pharmacological effects. These compounds are recognized for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[3][4] The mechanism of action for related pyran-containing compounds is thought to involve interactions with various molecular targets, including enzyme inhibition and receptor binding, which can modulate cellular signaling pathways.[5] For example, some pyran derivatives have been investigated for their ability to induce apoptosis and cell cycle arrest in cancer cell lines.[4]

Caption: Conceptual overview of the potential biological activities of pyran derivatives.

Synthetic Workflow Visualization

The synthesis of tetrahydropyran-4-ones can be achieved through various synthetic strategies. A generalized workflow illustrating a common approach is depicted below.

Caption: Generalized synthetic workflow for producing tetrahydropyran-4-one derivatives.

Conclusion

This compound represents a simple yet potentially valuable scaffold for chemical synthesis and drug discovery. While specific biological data for this particular derivative are scarce, the broader family of pyran-containing molecules has demonstrated significant and diverse bioactivities. The synthetic routes to the core tetrahydropyranone structure are well-established, offering a foundation for the creation of novel analogues for further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound and its derivatives.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,3-Dimethyldihydro-2H-pyran-4(3H)-one | 625099-31-2 | Benchchem [benchchem.com]

Spectroscopic Profile of 3-Methyldihydro-2H-pyran-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyldihydro-2H-pyran-4(3H)-one (CAS No. 119124-53-7). Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data generated from computational models, offering valuable insights for the characterization of this heterocyclic ketone. The document is structured to provide clear, actionable information, including detailed experimental protocols and visual diagrams to facilitate understanding and application in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. This data has been generated using computational chemistry software and provides a basis for the identification and characterization of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 2H | H-2 |

| ~3.4 - 3.6 | m | 1H | H-6a |

| ~3.2 - 3.4 | m | 1H | H-6b |

| ~2.4 - 2.6 | m | 1H | H-3 |

| ~2.2 - 2.4 | m | 2H | H-5 |

| ~1.1 | d | 3H | -CH₃ |

Note: Predicted chemical shifts and multiplicities are estimations and may vary from experimental values.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~209 | C=O | C-4 |

| ~68 | CH₂ | C-2 |

| ~64 | CH₂ | C-6 |

| ~45 | CH | C-3 |

| ~38 | CH₂ | C-5 |

| ~15 | CH₃ | -CH₃ |

Note: Predicted chemical shifts are estimations and may vary from experimental values.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2950 - 2850 | C-H Stretch | Aliphatic |

| ~1715 | C=O Stretch | Ketone |

| ~1100 | C-O-C Stretch | Ether |

Note: Predicted vibrational frequencies are estimations and may vary from experimental values.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Possible Fragment |

| 114 | 100 | [M]⁺ |

| 85 | High | [M - C₂H₅]⁺ |

| 71 | High | [M - C₃H₅O]⁺ |

| 57 | Medium | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Note: Predicted fragmentation patterns are estimations and may vary from experimental values.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2.1.2 ¹H NMR Spectroscopy

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

2.1.3 ¹³C NMR Spectroscopy

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation and Analysis (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

2.3.1 Sample Preparation and Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a nonpolar DB-5ms column).

-

Set the GC oven temperature program to separate the components of the sample. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

The separated components elute from the GC column and enter the mass spectrometer.

-

The molecules are ionized, typically by electron ionization (EI) at 70 eV.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

The resulting mass spectrum shows the relative abundance of different fragments, which can be used to determine the molecular weight and structure of the compound.

Visualizations

The following diagrams provide a visual representation of the spectroscopic analysis workflow and the molecular structure with key NMR correlations.

Caption: A logical workflow for the spectroscopic analysis and structure elucidation of this compound.

Caption: Molecular structure of this compound with predicted ¹H NMR chemical shift assignments.

Technical Guide: Physical Properties of 3-Methyldihydro-2H-pyran-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Methyldihydro-2H-pyran-4(3H)-one, a heterocyclic ketone of interest in synthetic organic chemistry. The information is presented to support research, development, and quality control activities.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, application, and integration into synthetic pathways. The table below summarizes the available quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 119124-53-7 | [1][2] |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| Boiling Point | 175 °C | [3] |

| Density | 1.001 g/cm³ | [1][3] |

| Flash Point | 64 °C | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Storage Temperature | 2-8°C | [3] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard experimental methodologies for measuring the key physical properties of a liquid organic compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample of an organic liquid is the capillary method.

Apparatus:

-

Thiele tube or a similar heating bath (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube, sealed at one end

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of the liquid sample is placed into the fusion tube.

-

The capillary tube is placed into the fusion tube with its open end submerged in the liquid.

-

The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube or heating block.

-

The apparatus is heated gently and slowly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4][5][6]

Determination of Density

The density of a liquid is its mass per unit volume. It is a characteristic property that can be used to identify a substance and assess its purity.

Apparatus:

-

Volumetric flask (e.g., 10 mL or 25 mL)

-

Analytical balance

-

Pipette

Procedure:

-

An empty, clean, and dry volumetric flask is weighed accurately on an analytical balance.

-

The liquid sample is carefully added to the volumetric flask up to the calibration mark using a pipette.

-

The filled volumetric flask is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

-

The density is calculated by dividing the mass of the liquid by the volume of the flask.[7][8][9]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful guideline.

Apparatus:

-

Test tubes

-

Graduated cylinder or pipette

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously for a set period (e.g., 60 seconds) by shaking or using a vortex mixer.

-

The mixture is then observed to determine if the solute has completely dissolved. If the solute is a liquid, the miscibility is observed.

-

If the substance dissolves, it is recorded as soluble in that solvent. If it does not dissolve, it is recorded as insoluble. This process can be repeated with a range of polar and non-polar solvents to create a solubility profile.[10][11][12][13][14]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel or uncharacterized organic compound.

References

- 1. 3-Methyltetrahydropyran-4-one | CAS#:119124-53-7 | Chemsrc [chemsrc.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Tetrahydro-3-methyl-4H-pyran-4-one | 119124-53-7 [chemicalbook.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. byjus.com [byjus.com]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 9. chemistry-online.com [chemistry-online.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.ws [chem.ws]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to 3-Methyldihydro-2H-pyran-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyldihydro-2H-pyran-4(3H)-one, a heterocyclic ketone, belongs to the tetrahydropyranone class of organic compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization. While specific biological data for this particular molecule is limited, the broader class of tetrahydropyranones has garnered interest in medicinal chemistry for its potential as a scaffold in drug discovery. This document aims to serve as a foundational resource for researchers and professionals in the fields of organic synthesis and drug development by consolidating available data and outlining detailed experimental protocols.

Introduction

The tetrahydropyran ring is a common structural motif found in a wide array of natural products and pharmacologically active compounds. Its presence can influence a molecule's solubility, metabolic stability, and binding affinity to biological targets. Substituted tetrahydropyranones, such as this compound, are valuable synthetic intermediates for the construction of more complex molecular architectures. The strategic placement of the methyl group at the 3-position and the ketone at the 4-position offers multiple sites for functionalization, making it a versatile building block in organic synthesis. This guide will focus on the available information regarding the synthesis and properties of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 119124-53-7 | Chemshuttle[1] |

| Molecular Formula | C₆H₁₀O₂ | SpectraBase[2] |

| Molecular Weight | 114.14 g/mol | SpectraBase[2] |

| Appearance | Not specified (likely a liquid) | - |

| Boiling Point | Not specified | - |

| Density | Not specified | - |

| Solubility | Not specified | - |

Synthesis

General Synthetic Approach: Michael Addition and Intramolecular Cyclization

A common strategy for the synthesis of six-membered rings is the Robinson annulation, which combines a Michael addition and an aldol condensation.[5][6] A variation of this approach can be envisioned for the synthesis of this compound, where an appropriate enolate undergoes a Michael addition to an α,β-unsaturated carbonyl compound, followed by an intramolecular reaction to form the tetrahydropyranone ring.

The following diagram outlines a logical workflow for such a synthesis.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general methods for the synthesis of substituted tetrahydropyran-4-ones and should be optimized for the specific target molecule.[3][4]

Materials:

-

Appropriate β-dicarbonyl compound (e.g., ethyl 2-methylacetoacetate)

-

α,β-unsaturated ketone (e.g., methyl vinyl ketone)

-

Base (e.g., sodium ethoxide, potassium carbonate)

-

Anhydrous solvent (e.g., ethanol, tetrahydrofuran)

-

Hydrochloric acid (for work-up)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-dicarbonyl compound in the anhydrous solvent.

-

Base Addition: Add the base to the solution at room temperature and stir until the enolate formation is complete.

-

Michael Addition: Slowly add the α,β-unsaturated ketone to the reaction mixture. The reaction may be exothermic. Maintain the temperature as needed (e.g., with an ice bath). Stir the mixture until the Michael addition is complete (monitor by TLC).

-

Cyclization: Heat the reaction mixture to reflux to promote the intramolecular cyclization. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Spectroscopic Data

Mass Spectrometry

A GC-MS spectrum is available for this compound.[2]

| Data Type | Value | Source |

| Mass Spectrum (GC-MS) | Available | SpectraBase[2] |

A detailed interpretation of the mass spectrum is pending acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for this compound are not explicitly available in the searched literature. However, data for related compounds can provide an estimation of the expected chemical shifts.[3][7]

Expected ¹H NMR Spectral Features:

-

Methyl group (at C3): A doublet in the range of δ 1.0-1.3 ppm.

-

Methylene protons (at C2, C5, C6): A series of multiplets in the range of δ 2.0-4.5 ppm. The protons on carbons adjacent to the oxygen atom (C2 and C6) would be expected at a higher chemical shift.

-

Methine proton (at C3): A multiplet in the range of δ 2.5-3.0 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl carbon (C4): A peak in the downfield region, around δ 200-210 ppm.

-

Carbons adjacent to oxygen (C2, C6): Peaks in the range of δ 60-80 ppm.

-

Other ring carbons (C3, C5): Peaks in the range of δ 30-50 ppm.

-

Methyl carbon: A peak in the upfield region, around δ 10-20 ppm.

Infrared (IR) Spectroscopy

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1715 |

| C-O-C (Ether) | Stretch | ~1100 |

| C-H (Alkyl) | Stretch | 2850-2960 |

Biological Activity and Applications in Drug Development

There is no specific information in the searched literature regarding the biological activity or signaling pathway modulation of this compound. However, the tetrahydropyranone scaffold is of interest in medicinal chemistry.[8] Derivatives of this class of compounds have been explored for various therapeutic applications. The replacement of a morpholine group with a 3,6-dihydro-2H-pyran in a series of mTOR inhibitors resulted in compounds with equivalent potency and selectivity.[9] This highlights the potential of the pyran ring system as a bioisostere in drug design.

The following diagram illustrates a hypothetical workflow for the preliminary biological evaluation of a novel compound like this compound.

Caption: Workflow for preliminary biological evaluation.

Conclusion

This compound is a heterocyclic compound with potential as a building block in organic synthesis. While detailed information regarding its discovery and specific biological activity is currently limited in the public domain, this technical guide provides a consolidated overview of its known properties, a plausible synthetic strategy with a detailed experimental protocol, and expected spectroscopic data. Further research is warranted to fully elucidate the synthetic utility and potential pharmacological applications of this and related substituted tetrahydropyranones. This guide serves as a starting point for researchers interested in exploring the chemistry and biological potential of this class of molecules.

References

- 1. rsc.org [rsc.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 4. researchgate.net [researchgate.net]

- 5. Robinson annulation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyldihydro-2H-pyran-4(3H)-one: A Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyldihydro-2H-pyran-4(3H)-one and its analogs, focusing on their synthesis, chemical properties, and potential biological activities relevant to drug discovery and development. Due to the limited availability of data for the specific title compound, this review incorporates information from closely related pyranone derivatives to offer a broader perspective on this chemical class.

Introduction

The tetrahydropyran-4-one scaffold is a prevalent structural motif in numerous natural products and synthetic molecules of medicinal interest. These oxygen-containing heterocycles are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, a member of this family, presents a simple yet intriguing structure for further chemical exploration and development of novel therapeutic agents. This document outlines key synthetic methodologies, spectroscopic and chemical characteristics, and the biological potential of this and related compounds.

Synthesis of Dihydro-2H-pyran-4(3H)-one Analogs

A scalable, asymmetric synthesis of (R,R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one has also been described, highlighting a strategy involving a Ti(OiPr)4-catalyzed Kulinkovich cyclopropanation and an oxidative Heck cyclization.[3]

Representative Experimental Protocol: Synthesis of Dihydro-2H-pyran-3(4H)-one[1]

A detailed, four-step experimental protocol for the synthesis of dihydro-2H-pyran-3(4H)-one starting from α-ketoglutaric acid is outlined below.

Step 1: Dimethyl 2,2-dimethoxypentanedioate

-

To a solution of α-ketoglutaric acid (150 g, 1.03 mol) and trimethyl orthoformate (400 mL) in methanol (1.2 L), concentrated sulfuric acid (25 mL) is added.

-

The reaction mixture is refluxed with stirring for 15–20 hours and then cooled.

-

Saturated aqueous sodium bicarbonate is carefully added until gas evolution ceases.

-

The mixture is evaporated in vacuo, and the residue is extracted with ethyl acetate (3 x 200 mL).

-

The combined organic extracts are washed with brine, dried over MgSO4, and evaporated.

-

The crude product is distilled in vacuo to yield dimethyl 2,2-dimethoxypentanedioate.

-

Yield: 90%

-

Step 2: 2,2-Dimethoxypentane-1,5-diol

-

A solution of dimethyl 2,2-dimethoxypentanedioate in dry THF is added dropwise to a stirred suspension of LiAlH4 in dry THF at 0 °C.

-

The reaction mixture is stirred at room temperature for 2 hours and then refluxed for an additional 2 hours.

-

The mixture is cooled, and 10% aqueous KOH is added dropwise, followed by water.

-

The mixture is refluxed for 30 minutes, cooled, and filtered.

-

The precipitate is washed with hot THF. The combined filtrates are evaporated, and the residue is distilled in vacuo to give 2,2-dimethoxypentane-1,5-diol.

-

Yield: 74%

-

Step 3: 3,3-Dimethoxytetrahydro-2H-pyran

-

To a solution of 2,2-dimethoxypentane-1,5-diol in dry THF, NaH is added portionwise.

-

The mixture is stirred at room temperature for 1 hour, followed by the addition of a solution of methanesulfonyl chloride in dry THF.

-

The reaction mixture is stirred overnight, and then water is carefully added.

-

The mixture is extracted with diethyl ether, and the organic layer is washed with brine, dried over MgSO4, and evaporated.

-

The residue is distilled in vacuo to yield 3,3-dimethoxytetrahydro-2H-pyran.

-

Yield: 47%

-

Step 4: Dihydro-2H-pyran-3(4H)-one

-

A solution of 3,3-dimethoxytetrahydro-2H-pyran in dry CH2Cl2 is added to a solution of trifluoroacetic acid in dry CH2Cl2.

-

The resulting mixture is stirred overnight and then evaporated in vacuo to yield dihydro-2H-pyran-3(4H)-one.

-

Yield: 99%

-

Synthesis Workflow for Dihydro-2H-pyran-3(4H)-one

Physicochemical and Spectroscopic Data

Specific quantitative spectroscopic data for this compound is not extensively reported. However, data for related pyranone structures can provide an estimation of expected values.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | Dihydro-2H-pyran-3(4H)-one | 3,3-Dimethyldihydro-2H-pyran-4(3H)-one |

| CAS Number | 119124-53-7[4] | 85326-44-3 | 625099-31-2[5] |

| Molecular Formula | C6H10O2[4] | C5H8O2 | C7H12O2[5] |

| Molecular Weight | 114.14 g/mol [4] | 100.12 g/mol | 128.17 g/mol [5] |

| Appearance | - | Colorless liquid[1] | - |

| Boiling Point | - | 54–56 °C / 3 mmHg[1] | - |

Table 2: Representative Spectroscopic Data for Dihydro-2H-pyran-3(4H)-one Analogs

| Spectroscopic Data | Dihydro-2H-pyran-3(4H)-one[1] | 3,3-Dimethoxytetrahydro-2H-pyran[1] |

| ¹H NMR (CDCl₃, δ ppm) | - | 3.48–3.50 (m, 2H), 3.40 (s, 2H), 3.10 (s, 6H), 1.65–1.68 (m, 2H), 1.54–1.59 (m, 2H) |

| ¹³C NMR (CDCl₃, δ ppm) | - | 96.0, 69.4, 67.9, 47.6, 30.6, 23.2 |

| Mass Spec (APCI) | - | m/z 146 (M+), 115 (M+–OCH₃), 101, 88 |

| IR (cm⁻¹) | C=O stretch expected around 1715 cm⁻¹ | - |

Chemical Reactions

Dihydro-2H-pyran-4(3H)-one and its derivatives can undergo various chemical transformations, making them versatile intermediates in organic synthesis. For the related 3,3-dimethyldihydro-2H-pyran-4(3H)-one, several key reactions have been described.[5]

-

Oxidation: The ketone functionality can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.[5]

-

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.[5]

-

Substitution: Nucleophilic substitution reactions can occur, potentially involving the oxygen atom within the pyran ring.[5]

General Reaction Pathways for Dihydro-2H-pyran-4(3H)-one Analogs

Biological Activity and Potential Applications

The 4H-pyran-4-one scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities. While specific data for this compound is scarce, the broader class of pyranones has shown promise in several therapeutic areas.

-

Antimicrobial Activity: Many 4H-pyran-4-one derivatives have demonstrated antibacterial and antifungal properties against various pathogenic microorganisms.[6]

-

Anticancer Activity: Certain derivatives have been investigated for their cytotoxic effects against cancer cell lines, with proposed mechanisms including enzyme inhibition and apoptosis induction.[6]

-

Antioxidant Activity: The pyranone ring, especially when substituted with hydroxyl groups, can exhibit potent antioxidant properties by scavenging free radicals.[6]

Representative Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay[6]

This protocol provides a general method for assessing the antimicrobial activity of pyranone derivatives.

-

Preparation of Stock Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing nutrient broth.

-

Inoculation: An inoculum of the test microorganism, adjusted to a concentration of approximately 10⁵ CFU/mL, is added to each well.

-

Incubation: The plates are incubated at 37 °C for 24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

Workflow for Biological Activity Screening

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in medicinal chemistry. While specific data on the title compound is limited, the established synthetic routes, chemical reactivity, and diverse biological activities of its analogs underscore the value of the dihydropyranone scaffold. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential. This technical guide serves as a foundational resource for researchers and drug development professionals interested in leveraging this promising chemical entity for the discovery of novel therapeutic agents.

References

- 1. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 2. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]

- 3. researchgate.net [researchgate.net]

- 4. chemuniverse.com [chemuniverse.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 3-Methyldihydro-2H-pyran-4(3H)-one: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This document provides detailed application notes and protocols for the synthesis of 3-Methyldihydro-2H-pyran-4(3H)-one, a valuable building block in medicinal chemistry.

This guide outlines a robust two-step synthetic pathway. The first part details the preparation of the precursor, tetrahydropyran-4-one, through the cyclization of 1,5-dichloropentan-3-one. The subsequent section provides a protocol for the selective α-methylation of this precursor to yield the target compound, this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Materials | Key Reagents | Solvent | Reaction Time | Temperature | Yield | Purity |

| 1 | Synthesis of Tetrahydropyran-4-one | 3-Chloropropionyl chloride, Ethylene | Aluminum trichloride, Phosphoric acid, Sodium dihydrogen phosphate | Dichloromethane, Water | 2 hours (acylation), 3 hours (cyclization) | <10°C (acylation), Reflux (cyclization) | High | High |

| 2 | α-Methylation | Tetrahydropyran-4-one | Lithium diisopropylamide (LDA), Methyl iodide | Tetrahydrofuran (THF) | 1-2 hours | -78°C to room temperature | Good | High |

Experimental Protocols

Protocol 1: Synthesis of Tetrahydropyran-4-one

This protocol is adapted from established industrial synthesis methods and is suitable for laboratory-scale preparation.[1][2]

Step 1.1: Synthesis of 1,5-dichloro-pentan-3-one

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a dropping funnel, suspend aluminum trichloride in dichloromethane.

-

Cool the suspension to below 10°C using an ice bath.

-

Slowly add 3-chloropropionyl chloride to the stirred suspension.

-

Bubble ethylene gas through the reaction mixture while maintaining the temperature below 10°C.

-

After the addition of ethylene is complete, allow the reaction to stir for an additional 2 hours at the same temperature.

-

Carefully quench the reaction by slowly adding the reaction mixture to a pre-cooled mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1,5-dichloro-pentan-3-one.

Step 1.2: Cyclization to Tetrahydropyran-4-one

-

To a round-bottom flask, add water, phosphoric acid, and sodium dihydrogen phosphate.

-

Add the crude 1,5-dichloro-pentan-3-one from the previous step to this acidic aqueous mixture.

-

Heat the mixture to reflux and maintain for 3 hours.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting crude product by vacuum distillation to obtain pure tetrahydropyran-4-one.

Protocol 2: α-Methylation of Tetrahydropyran-4-one

This protocol is a general and reliable method for the α-methylation of cyclic ketones via enolate formation.[3][4][5]

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) to the solution and stir for 30 minutes at -78°C to generate lithium diisopropylamide (LDA).

-

In a separate flame-dried flask under an inert atmosphere, dissolve tetrahydropyran-4-one in anhydrous THF and cool to -78°C.

-

Slowly add the solution of tetrahydropyran-4-one to the freshly prepared LDA solution at -78°C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

-

Add methyl iodide to the reaction mixture at -78°C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Visualizations

The following diagrams illustrate the logical workflow of the described synthetic protocols.

Caption: Workflow for the synthesis of Tetrahydropyran-4-one.

Caption: Workflow for the α-Methylation of Tetrahydropyran-4-one.

References

- 1. benchchem.com [benchchem.com]

- 2. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

- 3. Selective α-Methylation of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

Application Notes and Protocols for the Asymmetric Synthesis of 3-Methyldihydro-2H-pyran-4(3H)-one

Introduction

3-Methyldihydro-2H-pyran-4(3H)-one is a chiral heterocyclic ketone that serves as a valuable building block in the synthesis of various natural products and pharmaceuticals. Its stereoselective synthesis is of significant interest to researchers in organic chemistry and drug development. This document outlines a proposed asymmetric synthesis of this compound utilizing an organocatalytic Michael addition as the key stereochemistry-determining step. The protocol is designed for researchers, scientists, and drug development professionals seeking to synthesize this and related chiral pyranone scaffolds.

The proposed strategy is based on the well-established proline-catalyzed asymmetric Michael addition of aldehydes to enones, followed by a reduction and intramolecular cyclization sequence. This approach offers a metal-free and environmentally benign route to the target molecule with high potential for enantiocontrol.

Proposed Synthetic Pathway

The asymmetric synthesis of this compound can be envisioned through a three-step sequence starting from commercially available propanal and methyl vinyl ketone. The key step is the organocatalytic Michael addition to create the chiral center at the C3 position.

Caption: Proposed synthetic route to this compound.

Experimental Protocols

Protocol 1: Asymmetric Michael Addition of Propanal to Methyl Vinyl Ketone

This protocol describes the enantioselective Michael addition of propanal to methyl vinyl ketone catalyzed by (S)-proline to yield (S)-3-methyl-5-oxohexanal.

Materials:

-

(S)-Proline

-

Dimethylformamide (DMF), anhydrous

-

Propanal, freshly distilled

-

Methyl vinyl ketone, freshly distilled

-

Diethyl ether

-

Saturated aqueous NH4Cl solution

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous MgSO4

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or Nitrogen source for inert atmosphere

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add (S)-proline (0.2 mmol, 20 mol%).

-

Add anhydrous DMF (5 mL) and stir the mixture at room temperature until the catalyst is dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add propanal (2.0 mmol) to the solution, followed by the slow, dropwise addition of methyl vinyl ketone (1.0 mmol) over 10 minutes.

-

Stir the reaction mixture at 0 °C for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with brine (2 x 10 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-3-methyl-5-oxohexanal.

Protocol 2: Reduction of the Keto-aldehyde

This protocol details the reduction of the keto-aldehyde intermediate to the corresponding diol using sodium borohydride.

Materials:

-

(S)-3-methyl-5-oxohexanal

-

Methanol (MeOH)

-

Sodium borohydride (NaBH4)

-

1 M HCl solution

-

Ethyl acetate

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous Na2SO4

Procedure:

-

Dissolve (S)-3-methyl-5-oxohexanal (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C.

-

Slowly add sodium borohydride (2.5 mmol) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by carefully adding 1 M HCl solution dropwise at 0 °C until the pH is ~6-7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous Na2SO4.

-

Filter and concentrate the solution under reduced pressure to yield crude (3S)-3-methylhexane-1,5-diol, which can be used in the next step without further purification.

Protocol 3: Intramolecular Cyclization to form this compound

This protocol describes the acid-catalyzed intramolecular hemiacetalization followed by oxidation to yield the target pyranone. A more direct approach from the keto-diol intermediate would involve an oxidation followed by cyclization. For simplicity, a direct cyclization of a protected intermediate is often employed. The following is a representative acid-catalyzed cyclization.

Materials:

-

Crude (3S)-3-methylhexane-1,5-diol

-

Toluene

-

p-Toluenesulfonic acid (p-TSA) (catalytic amount)

-

Dean-Stark apparatus

-

Saturated aqueous NaHCO3 solution

-

Ethyl acetate

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous Na2SO4

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude (3S)-3-methylhexane-1,5-diol (1.0 mmol) and toluene (20 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 mmol).

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO3 solution (10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Data Presentation

The following table summarizes expected quantitative data for the key asymmetric Michael addition step, based on literature reports for similar transformations.[1][2]

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | (S)-Proline (20) | DMF | 0 | 24 | 75-85 | 90-95 |

| 2 | (S)-Proline (10) | CH3CN | RT | 48 | 60-70 | 85-90 |

| 3 | (R)-Proline (20) | DMF | 0 | 24 | 75-85 | 90-95 (R) |

Mechanism and Workflow Visualization

The following diagrams illustrate the catalytic cycle of the enamine-catalyzed Michael addition and the overall experimental workflow.

Caption: Catalytic cycle of the proline-catalyzed Michael addition.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The described protocols provide a robust and highly enantioselective route for the asymmetric synthesis of this compound. The use of organocatalysis avoids the need for metal catalysts, offering a green and cost-effective approach. The modularity of this synthetic sequence allows for the potential synthesis of a variety of substituted pyranone derivatives by changing the starting aldehyde and enone. This application note serves as a comprehensive guide for researchers in the field of organic synthesis and medicinal chemistry.

References

Applications of 3-Methyldihydro-2H-pyran-4(3H)-one in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyldihydro-2H-pyran-4(3H)-one is a heterocyclic ketone that holds potential as a versatile building block in organic synthesis. Its structure, featuring a tetrahydropyran ring with a ketone functionality and a methyl substituent at the 3-position, offers multiple reactive sites for the construction of more complex molecular architectures. This document provides an overview of the potential synthetic applications of this compound, including proposed reaction protocols and its utility as a scaffold for the synthesis of novel chemical entities. Due to the limited specific literature on this compound, the protocols and applications described herein are based on established methodologies for structurally related tetrahydropyranones.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The incorporation of a ketone functionality within the THP ring, as seen in this compound, provides a handle for further chemical modifications. The methyl group at the 3-position introduces a chiral center (if synthesized enantioselectively) and can influence the stereochemical outcome of subsequent reactions, making it a valuable synthon for the stereoselective synthesis of target molecules.

Proposed Synthetic Routes

While specific literature detailing the synthesis of this compound is scarce, its preparation can be envisioned through established synthetic strategies for analogous tetrahydropyran-4-ones.

Michael Addition Followed by Cyclization

One plausible approach involves the Michael addition of a suitable nucleophile to an α,β-unsaturated ester, followed by intramolecular cyclization. For instance, the conjugate addition of the enolate of propionaldehyde to an acrylate derivative could generate a key intermediate that, upon cyclization and subsequent workup, would yield the desired product.

Experimental Protocol: Synthesis of this compound via Michael Addition

Materials:

-

Methyl acrylate

-

Propionaldehyde

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Diethyl ether

-

Hydrochloric acid (HCl, 1 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of sodium methoxide (1.1 eq) in anhydrous methanol at 0 °C under an inert atmosphere, add propionaldehyde (1.2 eq) dropwise.

-

Stir the resulting mixture at 0 °C for 30 minutes to form the enolate.

-

Add methyl acrylate (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl until the pH is approximately 7.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Table 1: Hypothetical Reaction Parameters for Michael Addition Route

| Parameter | Value |

| Reactants | Propionaldehyde, Methyl acrylate |

| Base | Sodium methoxide |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Estimated Yield | 60-75% |

Robinson Annulation Variant

A variation of the Robinson annulation could also be employed, where an enolate is reacted with a suitable α,β-unsaturated ketone that would lead to the tetrahydropyranone core. This would involve a tandem Michael addition and intramolecular aldol condensation.

Logical Workflow for a Robinson Annulation Approach

Caption: Robinson Annulation strategy for pyranone synthesis.

Applications in Organic Synthesis

The reactivity of this compound can be exploited in various transformations to generate a diverse range of heterocyclic compounds.

Functionalization of the Ketone

The carbonyl group is a prime site for nucleophilic attack.

-

Reduction: Reduction of the ketone using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding alcohol, 3-methyldihydro-2H-pyran-4(3H)-ol. The stereochemical outcome can potentially be controlled by the choice of reducing agent and the directing effect of the adjacent methyl group.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents would lead to tertiary alcohols, introducing further carbon-based substituents.

-

Wittig Reaction: Conversion of the ketone to an alkene using a phosphonium ylide provides a route to exocyclic double bonds.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can be used to synthesize substituted 4-aminotetrahydropyrans, which are valuable scaffolds in medicinal chemistry.

Table 2: Potential Transformations of the Carbonyl Group